

Technical Guide: Synthesis and Characterization of 2-Bromo-6-(pyrrolidin-1-yl)pyridine

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Compound of Interest

Compound Name: **2-Bromo-6-(pyrrolidin-1-yl)pyridine**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound **2-Bromo-6-(pyrrolidin-1-yl)pyridine**. This pyridine derivative is a valuable building block in medicinal chemistry and materials science, and this document outlines its key properties, a likely synthetic route, and expected characterization data.

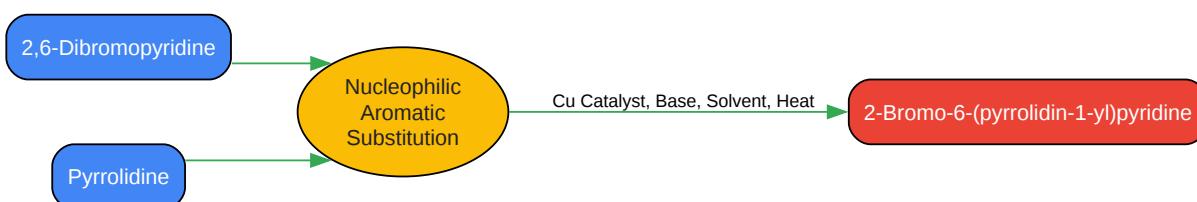
Core Compound Properties

2-Bromo-6-(pyrrolidin-1-yl)pyridine is a substituted pyridine ring with a bromine atom at the 2-position and a pyrrolidine ring attached at the 6-position via a nitrogen atom. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| Molecular Formula | C ₉ H ₁₁ BrN ₂ | [1][2][3] |
| Molecular Weight | 227.10 g/mol | [2] |
| CAS Number | 230618-41-4 | [1][2][3] |
| Appearance | Solid (form not specified) | - |
| Melting Point | 86 °C | [1][3] |
| Boiling Point | 335.5 ± 27.0 °C at 760 mmHg | [3] |
| Density | 1.5 ± 0.1 g/cm ³ | [3] |
| Flash Point | 156.7 ± 23.7 °C | [3] |
| Refractive Index | 1.597 | [3] |
| LogP | 2.44 | [2] |

Synthesis Pathway

The most probable and industrially scalable method for the synthesis of **2-Bromo-6-(pyrrolidin-1-yl)pyridine** is through a nucleophilic aromatic substitution reaction. This involves the reaction of 2,6-dibromopyridine with pyrrolidine. To achieve selective mono-substitution and avoid the formation of the di-substituted product, a copper-catalyzed approach is often employed.



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Caption: Synthesis of **2-Bromo-6-(pyrrolidin-1-yl)pyridine**.

Experimental Protocol: Copper-Catalyzed Nucleophilic Aromatic Substitution

This protocol is adapted from general procedures for the selective mono-amination of 2,6-dibromopyridine.[\[4\]](#)

Materials:

- 2,6-Dibromopyridine
- Pyrrolidine
- Copper(I) iodide (CuI) or other suitable copper catalyst
- A suitable ligand (e.g., a diamine or phenanthroline derivative)
- A base (e.g., potassium carbonate (K_2CO_3) or cesium carbonate (Cs_2CO_3))
- Anhydrous solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or toluene)
- Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

- To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dibromopyridine (1.0 eq), the copper catalyst (e.g., 5-10 mol%), and the ligand (e.g., 10-20 mol%).
- Add the base (e.g., 1.5-2.0 eq) to the flask.
- Add the anhydrous solvent, followed by pyrrolidine (1.1-1.5 eq).
- Heat the reaction mixture with vigorous stirring to a temperature between 80-120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.

- Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **2-Bromo-6-(pyrrolidin-1-yl)pyridine**.

Characterization

The structure and purity of the synthesized **2-Bromo-6-(pyrrolidin-1-yl)pyridine** would be confirmed using a suite of analytical techniques. The following sections detail the expected results from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine and pyrrolidine rings. The pyridine protons will likely appear as a set of coupled multiplets in the aromatic region (δ 7.0-8.5 ppm). The pyrrolidine protons will appear as two multiplets in the aliphatic region (δ 1.8-4.0 ppm), corresponding to the four protons adjacent to the nitrogen and the four β -protons.

¹³C NMR: The carbon NMR spectrum will show nine distinct signals. Five signals will be in the aromatic region (δ 100-160 ppm) corresponding to the carbons of the pyridine ring, with the carbon bearing the bromine atom being significantly deshielded. The four carbons of the pyrrolidine ring will appear in the aliphatic region (δ 20-60 ppm).

Note: As of the last update, specific, experimentally-derived NMR data for this compound was not publicly available. The information provided is based on the analysis of similar structures.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

- C-H stretching (aromatic): \sim 3050-3150 cm^{-1}

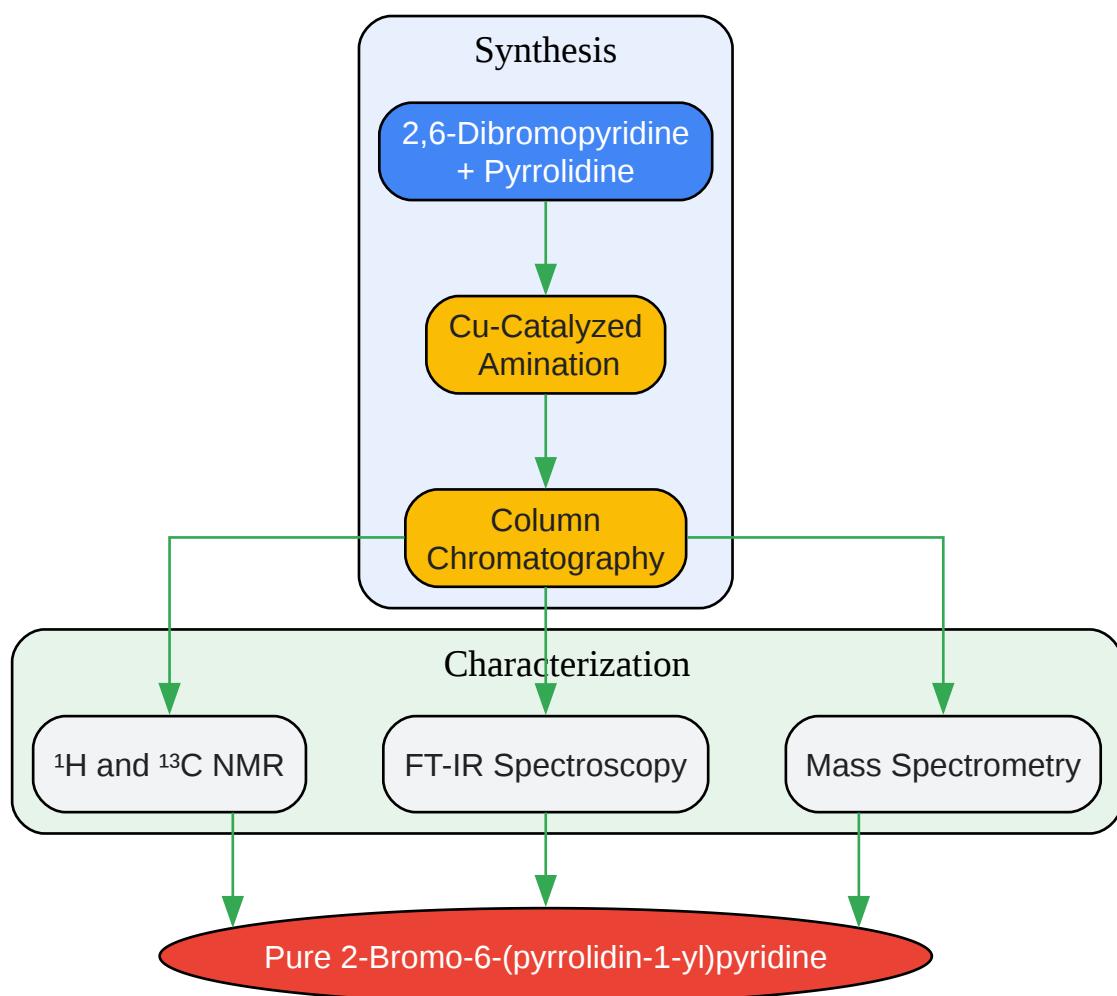
- C-H stretching (aliphatic): \sim 2850-2960 cm^{-1}
- C=C and C=N stretching (pyridine ring): \sim 1400-1600 cm^{-1}
- C-N stretching: \sim 1100-1300 cm^{-1}
- C-Br stretching: \sim 500-650 cm^{-1}

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M^+) at m/z 226 and a characteristic isotopic pattern for a bromine-containing compound, with an $(M+2)^+$ peak of nearly equal intensity.

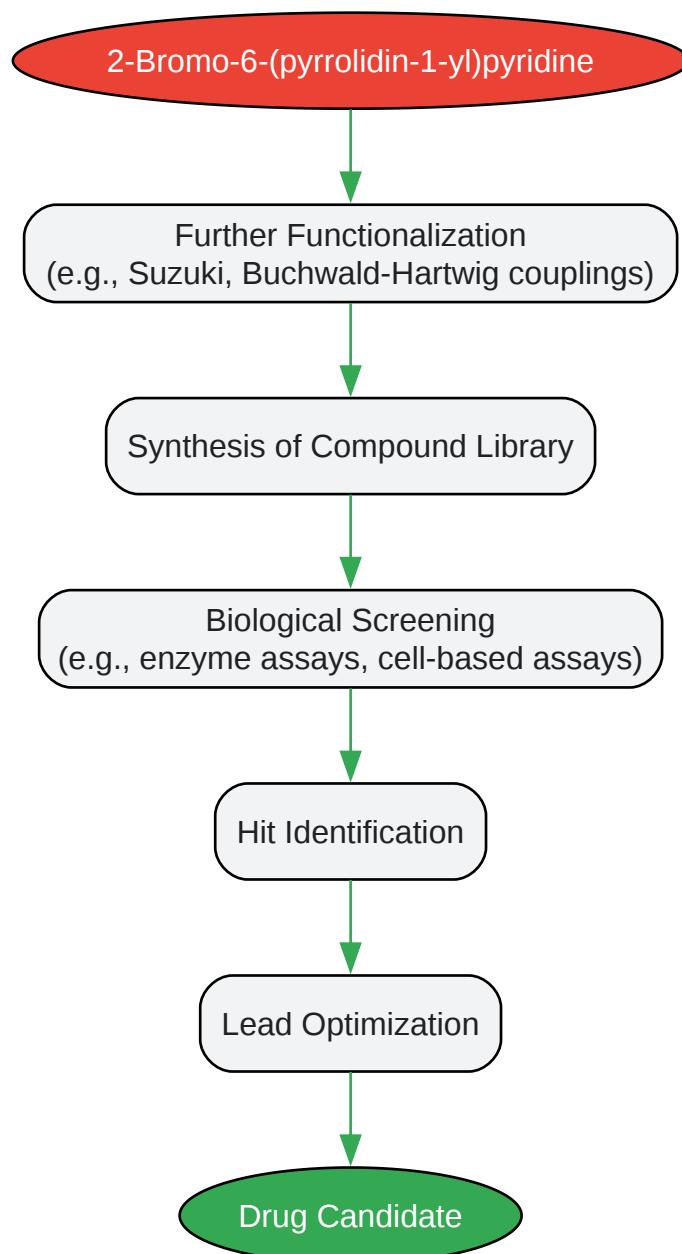
Experimental and logical Workflows

The overall process from synthesis to characterization and its potential application in drug discovery follows a logical progression.



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Caption: General experimental workflow for synthesis and characterization.



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Caption: Logical workflow in a drug discovery context.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of **2-Bromo-6-(pyrrolidin-1-yl)pyridine**. The outlined synthetic protocol offers a robust starting point for its preparation in a laboratory setting. The expected characterization data serves as a benchmark for confirming the identity and purity of the synthesized

compound. As a versatile building block, **2-Bromo-6-(pyrrolidin-1-yl)pyridine** holds significant potential for the development of novel molecules with diverse applications in the pharmaceutical and materials science industries. Further research to establish a detailed, optimized synthesis and to fully characterize the compound with experimental data is encouraged.

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